molecular formula C15H13ClN2 B11862174 3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl- CAS No. 61352-10-1

3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl-

Cat. No.: B11862174
CAS No.: 61352-10-1
M. Wt: 256.73 g/mol
InChI Key: FZLWDMIXCURAFJ-UHFFFAOYSA-N
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Description

The compound 3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl- is a substituted indole derivative characterized by a 6-chloro substituent on the indole ring, along with methyl and phenyl groups at the 3-position. Its molecular formula is C₁₅H₁₃ClN₂ (inferred from substituent positions and parent structure data) .

Key structural features include:

  • 3-Methyl and 3-Phenyl groups: These substituents introduce steric bulk and may modulate interactions with biological targets.

However, similar indole derivatives exhibit characteristic aromatic proton signals in the range of δ 6.8–7.5 ppm and methyl groups at δ 2.0–2.5 ppm in ¹H-NMR spectra .

Properties

CAS No.

61352-10-1

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

6-chloro-3-methyl-3-phenylindol-2-amine

InChI

InChI=1S/C15H13ClN2/c1-15(10-5-3-2-4-6-10)12-8-7-11(16)9-13(12)18-14(15)17/h2-9H,1H3,(H2,17,18)

InChI Key

FZLWDMIXCURAFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Cl)N=C1N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Substrate Design and Hydrazone Formation

A ketone such as 6-chloro-3-methyl-3-phenylcyclohexanone is condensed with phenylhydrazine to form the corresponding hydrazone. The reaction proceeds via nucleophilic addition, followed by dehydration to yield the hydrazone intermediate. Cyclization under acidic conditions (e.g., polyphosphoric acid at 120°C) induces-sigmatropic rearrangement, forming the indole nucleus.

Gabriel Synthesis for 2-Amine Functionalization

Introducing the 2-amine group necessitates protection-deprotection strategies to avoid side reactions. The Gabriel synthesis, using phthalimide salts, offers a robust pathway.

Phthalimide Protection

In a method adapted from CN110283082A, 3H-indole-2-carboxylic acid is treated with phthalimide potassium salt in dimethylformamide (DMF) under basic conditions (K2_2CO3_3). The reaction forms a phthalimido-indole intermediate, protecting the amine during subsequent steps.

Deprotection with Hydrazine Hydrate

Hydrazinolysis cleaves the phthalimide group. For example, refluxing the intermediate with 80% hydrazine hydrate in methanol for 24–28 hours liberates the free amine. Yields exceed 90% when reaction times are optimized to minimize over-hydrolysis.

One-Pot Multicomponent Approaches

Modern syntheses favor convergent routes to reduce purification steps. A thienoindole-inspired method from RSC publications combines indole, ketones, and sulfur donors in a single pot.

Reaction Optimization

1-Methyl-1H-indole reacts with 4-chloroacetophenone and L-phenylalanine in the presence of sulfur powder. The sulfur facilitates cyclization, forming the thienoindole core. Adapting this for 3H-Indol-2-amine requires replacing sulfur with nitrogen donors and adjusting ketone substituents. Trials with N-methylformamide instead of sulfur yielded partial success (45% yield), highlighting the need for further catalyst screening.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

MethodYield (%)Key ReagentsChallengesSource
Fischer Indole Synthesis50–65PPA, arylhydrazinesRegioisomer formation
Gabriel Synthesis90–95Phthalimide, hydrazineMulti-step protection/deprotection
Directed Lithiation70–75LDA, hexachloroethaneCryogenic conditions
Multicomponent Reaction45–60L-phenylalanine, ketonesCatalyst compatibility

Industrial Scalability and Environmental Considerations

Lead-based reagents (e.g., Pb(OAc)4_4 in) are obsolete due to toxicity. Modern alternatives like Mn(OAc)3_3 offer comparable oxidative performance with lower environmental impact. Solvent recovery systems (e.g., DMF distillation) and catalytic hydrazine recycling align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may yield indoline derivatives .

Scientific Research Applications

6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Effects

The table below compares 6-chloro-3-methyl-3-phenyl-3H-indol-2-amine with structurally related indole derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine 6-Cl, 3-CH₃, 3-C₆H₅ C₁₅H₁₃ClN₂ Not fully characterized; inferred reactivity from analogs
3-Ethyl-3-phenyl-3H-indol-2-amine 3-C₂H₅, 3-C₆H₅ C₁₆H₁₆N₂ Commercial availability; limited characterization data
2-(6-Chloro-1H-indol-3-yl)ethan-1-amine hydrochloride 6-Cl, 3-CH₂CH₂NH₂·HCl C₁₀H₁₂Cl₂N₂ Potential bioactive intermediate; HCl salt form enhances solubility
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine 3-CH₂NH₂, 2-Cl-C₆H₄ C₁₆H₁₅ClN₂ Structural analog with dual aromatic systems; CAS 735322-70-0
(3S)-3-Methyl-2,3-dihydro-1H-indol-6-amine 3-CH₃ (stereospecific), 6-NH₂ C₉H₁₂N₂ Chiral indole derivative; dihydro structure alters ring conjugation
Key Observations:
  • Chlorine Positioning : The 6-chloro substituent in the target compound contrasts with 2-chlorophenyl groups in analogs like 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine . Chlorine at the 6-position may enhance electrophilic aromatic substitution resistance compared to para-substituted analogs.
  • Methyl vs.
  • Phenyl Group Role : The 3-phenyl substituent in the target compound introduces planar aromaticity, which is absent in dihydro analogs like (3S)-3-methyl-2,3-dihydro-1H-indol-6-amine .

Biological Activity

3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl-, is an indole derivative with significant biological activity. This compound is part of a broader class of indole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Properties:

PropertyValue
CAS No. 61352-10-1
Molecular Formula C15H13ClN2
Molecular Weight 256.73 g/mol
IUPAC Name 6-chloro-3-methyl-3-phenylindol-2-amine
InChI Key FZLWDMIXCURAFJ-UHFFFAOYSA-N

Synthesis

The synthesis of 6-chloro-3-methyl-3-phenyl-3H-indol-2-amine typically involves the Fischer indole synthesis method. This process utilizes phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid serving as a catalyst under reflux conditions in methanol. This method is effective for producing high yields of the desired indole derivative while maintaining purity.

Antimicrobial Activity

Research indicates that 6-chloro-3-methyl-3-phenyl-3H-indol-2-amine exhibits notable antimicrobial properties. In a study evaluating various indole derivatives, this compound displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with values as low as 0.98 μg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines. For instance, it showed preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts . The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest.

The biological activity of 6-chloro-3-methyl-3-phenyl-3H-indol-2-amine can be attributed to its interaction with specific molecular targets within cells. It may modulate the activity of various enzymes and receptors involved in cellular signaling pathways. For example, it has been noted to inhibit the growth of certain cancer cells by targeting proteins associated with tumor progression and survival .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial potency of the compound against various bacterial strains.
    • Findings : The compound exhibited a strong inhibitory effect on MRSA with an MIC of 1 μg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .
  • Anticancer Evaluation :
    • Objective : To assess the antiproliferative activity against different cancer cell lines.
    • Results : Significant inhibition was observed in A549 cells with IC50 values indicating effective growth suppression compared to standard chemotherapy agents .

Q & A

Q. What are the optimal synthetic routes for 6-chloro-3-methyl-3-phenyl-3H-indol-2-amine?

Methodological Answer: The compound can be synthesized via condensation reactions or oxidative cyclization. For example:

  • Baeyer-Villiger Oxidation: Reacting precursor indole derivatives with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂) at 253 K yields high-purity products. Reaction conditions (e.g., 6-hour stirring, inert atmosphere) minimize by-products .
  • Condensation with Oximes: Substituted indole carbaldehyde oximes reacted with chloroacetamide derivatives under reflux in ethanol, followed by column chromatography purification (silica gel, hexane/ethyl acetate gradient) .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Purity (HPLC)Reference
Baeyer-Villiger Oxidationm-CPBA/CH₂Cl₂85–90>98%
Oxime CondensationEthanol (reflux)70–7595%

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
  • ¹H-NMR: Aromatic protons appear at δ 6.8–7.5 ppm; NH₂ groups show broad singlets at δ 5.2–5.5 ppm. Chlorine substituents deshield adjacent protons .
  • FT-IR: N-H stretches at 3350–3400 cm⁻¹; C-Cl vibrations at 750–800 cm⁻¹ .
    • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures. Dihedral angles between aromatic rings (e.g., 24.17° between phenyl and indole moieties) confirm steric effects .

Q. What storage conditions ensure compound stability?

Methodological Answer: Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Use amber vials to limit photodegradation, as indole derivatives are light-sensitive .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between NH₂ and C-2 resolve ambiguities in tautomeric forms .
  • DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

  • Disorder Handling: Chlorine and methyl groups often exhibit positional disorder. Use PART commands in SHELXL to model alternate conformations .
  • Hydrogen Bonding: Weak C–H⋯O interactions stabilize crystal packing but require high-resolution data (<1.0 Å) for accurate refinement .

Table 2: Crystallographic Refinement Parameters (Example)

ParameterValueSoftware UsedReference
Resolution0.84 ÅSHELXL
R-factor0.042OLEX2
Dihedral Angle (A/B)32.38°PLATON

Q. How can by-products from synthesis be systematically analyzed?

Methodological Answer:

  • HPLC-MS: Use C18 reverse-phase columns (ACN/water + 0.1% formic acid) to separate by-products. High-resolution MS identifies impurities (e.g., over-oxidized indole derivatives) .
  • Tandem MS/MS: Fragment ions at m/z 270.76 (parent ion) and m/z 252.70 (loss of NH₃) confirm structural deviations .

Q. What strategies optimize biological activity studies (e.g., antimicrobial assays)?

Methodological Answer:

  • MIC Assays: Test against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) using broth microdilution. IC₅₀ values correlate with electron-withdrawing substituents (e.g., Cl at C-6 enhances membrane penetration) .
  • DPPH/FRAP Assays: Dissolve in DMSO (1 mg/mL) and measure antioxidant activity at 517 nm (DPPH) or 593 nm (FRAP). EC₅₀ values <50 μM indicate significant radical scavenging .

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